molecular formula C14H28N2 B10888276 1-Cycloheptyl-4-(propan-2-yl)piperazine

1-Cycloheptyl-4-(propan-2-yl)piperazine

Cat. No.: B10888276
M. Wt: 224.39 g/mol
InChI Key: JYSKACGLFWOIJK-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-isopropylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the nitrogen atom at the 1-position and an isopropyl group attached to the nitrogen atom at the 4-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-isopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of these compounds .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-isopropylpiperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms .

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-isopropylpiperazine
  • 1-Cyclohexyl-4-isopropylpiperazine
  • 1-Cyclooctyl-4-isopropylpiperazine

Uniqueness: 1-Cycloheptyl-4-isopropylpiperazine is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific receptors, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-cycloheptyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H28N2/c1-13(2)15-9-11-16(12-10-15)14-7-5-3-4-6-8-14/h13-14H,3-12H2,1-2H3

InChI Key

JYSKACGLFWOIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CCCCCC2

Origin of Product

United States

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